11-Hydroxy-N-allylnoraporphine
Overview
Description
11-Hydroxy-N-allylnoraporphine is a chemical compound with the molecular formula C19H19NO2 It is a derivative of aporphine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-N-allylnoraporphine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Aporphine Core: The aporphine core can be synthesized through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the aporphine skeleton.
N-Allylation: The final step involves the N-allylation of the aporphine derivative, which can be accomplished using allyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
11-Hydroxy-N-allylnoraporphine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of 11-keto-N-allylnoraporphine.
Reduction: Formation of 11-hydroxy-N-allyldihydroaporphine.
Substitution: Formation of substituted N-allylnoraporphine derivatives.
Scientific Research Applications
11-Hydroxy-N-allylnoraporphine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex aporphine derivatives.
Biology: Studied for its interactions with various biological receptors, including dopamine receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 11-Hydroxy-N-allylnoraporphine involves its interaction with dopamine receptors in the brain. It acts as a partial agonist at these receptors, modulating dopamine signaling pathways. This interaction can influence various physiological processes, including mood regulation, motor control, and reward mechanisms.
Comparison with Similar Compounds
Similar Compounds
11-Hydroxyaporphine: Lacks the N-allyl group but shares similar biological activities.
N-Allylnoraporphine: Lacks the hydroxyl group at the 11th position but has similar pharmacological properties.
Uniqueness
11-Hydroxy-N-allylnoraporphine is unique due to the presence of both the hydroxyl group at the 11th position and the N-allyl group. This combination enhances its binding affinity and selectivity for dopamine receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(6aR)-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO.BrH/c1-2-10-20-11-9-13-5-3-7-15-18(13)16(20)12-14-6-4-8-17(21)19(14)15;/h2-8,16,21H,1,9-12H2;1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOACIXREDPIRO-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=CC=C4)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156685 | |
Record name | 11-Hydroxy-N-allylnoraporphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130699-47-7 | |
Record name | 11-Hydroxy-N-allylnoraporphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130699477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Hydroxy-N-allylnoraporphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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